3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one

Lipophilicity ADME-PK Drug Design

3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one (CAS 2413884-25-8) is a synthetic, small-molecule member of the 1,2,4-oxadiazol-5(4H)-one heterocycle class, featuring a 4-bromophenoxy-2-methylpropyl substituent at the 3-position. This class is widely recognized in medicinal chemistry as a metabolically stable bioisostere of carboxylic acids and for its presence in numerous bioactive compounds targeting diverse therapeutic areas, including antibacterials, PPAR agonists, and enzyme inhibitors.

Molecular Formula C12H13BrN2O3
Molecular Weight 313.151
CAS No. 2413884-25-8
Cat. No. B2703187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one
CAS2413884-25-8
Molecular FormulaC12H13BrN2O3
Molecular Weight313.151
Structural Identifiers
SMILESCC(C)C(C1=NOC(=O)N1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrN2O3/c1-7(2)10(11-14-12(16)18-15-11)17-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15,16)
InChIKeyQCTKPEQNOXRDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one (CAS 2413884-25-8) – Key Physicochemical Evidence for Informed Selection


3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one (CAS 2413884-25-8) is a synthetic, small-molecule member of the 1,2,4-oxadiazol-5(4H)-one heterocycle class, featuring a 4-bromophenoxy-2-methylpropyl substituent at the 3-position [1]. This class is widely recognized in medicinal chemistry as a metabolically stable bioisostere of carboxylic acids and for its presence in numerous bioactive compounds targeting diverse therapeutic areas, including antibacterials, PPAR agonists, and enzyme inhibitors [2]. The compound has a molecular weight of 313.15 g/mol and a computed XLogP3-AA value of 3.5 [1].

Why 4H-1,2,4-Oxadiazol-5-one Analogs Cannot Be Universally Interchanged for 2413884-25-8


Substitution on the oxadiazolone core dramatically impacts the compound's physicochemical profile, which in turn governs its behavior in biological assays and as a synthetic building block. While simple 3-aryl analogs like 3-(4-bromophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS 16672-19-8) share the core heterocycle, they lack the critical phenoxy-alkyl linker that introduces additional hydrogen bond acceptor atoms, increases topological polar surface area (TPSA), and provides conformational flexibility [1][2]. These computed property differences directly translate to measurable variations in lipophilicity, molecular recognition, and potential membrane permeability, making generic substitution without quantitative justification a high-risk approach for research programs. The following evidence guide statistically maps these differentiation vectors.

Quantitative Differentiation of 2413884-25-8 vs. the Closest Structural Analog (CAS 16672-19-8)


Increased Lipophilicity: A 1.4-Unit XLogP3-AA Advantage

The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.5) compared to the direct 3-(4-bromophenyl) analog (CAS 16672-19-8), which has an XLogP3-AA of 2.1 [1][2]. This 1.4 log unit difference indicates a predicted >25-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability for the target compound.

Lipophilicity ADME-PK Drug Design

Enhanced Topological Polar Surface Area (TPSA): 59.9 vs 50.7 Ų

The target compound has a computed TPSA of 59.9 Ų, which is 9.2 Ų higher than the baseline oxadiazolone analog's TPSA of 50.7 Ų [1][2]. This increase arises from the additional ether oxygen in the phenoxy linker, expanding the hydrogen-bond acceptor capacity.

Polar Surface Area CNS-Penetration Permeability

Conformational Flexibility: 4 Rotatable Bonds vs 1

The target compound possesses 4 freely rotatable bonds compared to only 1 for the 3-(4-bromophenyl) analog [1][2]. This structural feature, introduced by the 2-methylpropyl linker, allows for a substantially larger conformational ensemble.

Conformational Flexibility Binding Kinetics SAR

Higher Hydrogen-Bond Acceptor Count: 4 vs 3

The target compound exhibits 4 hydrogen-bond acceptor (HBA) atoms versus 3 for the closest 3-aryl analog [1][2]. The extra acceptor is the ether oxygen in the phenoxy linker, which can participate in additional polar interactions with biological targets.

Hydrogen Bonding Drug-Receptor Interactions Physicochemical Profile

Promising Scaffold: Oxadiazolones as Validated Bioisosteres Across Multiple Target Classes

The 1,2,4-oxadiazol-5-one core is a well-established carboxylic acid bioisostere that imparts metabolic stability and tunable physicochemical properties. Recent chemical proteomics studies have demonstrated that oxadiazolones engage essential bacterial targets such as FabH, FphC, and AdhE, confirming the scaffold's polypharmacology potential and validating its use in antibiotic probe design [1]. While compound-specific antibacterial data for 2413884-25-8 have not yet been published, the broader class evidence supports its utility as a versatile starting point for derivatization.

Bioisosterism MedChem Strategy Oxadiazolone Utility

Key Application Scenarios for 2413884-25-8 Based on Quantified Differentiation


Lead Optimization for Therapeutics Requiring Moderate Lipophilicity (XLogP3 = 3.5)

With a computed XLogP3-AA of 3.5, this compound occupies a lipophilicity space that is empirically associated with a balanced oral absorption profile and reduced metabolic clearance risk. Researchers developing preclinical candidates in this logP window can use 2413884-25-8 as a strategic scaffold or reference point when exploring oxadiazolone-based series [1].

Probing CNS-Penetrant Oxadiazolone Chemical Space (TPSA < 60 Ų)

The TPSA of 59.9 Ų places the compound just below the empirical cutoff of 60-70 Ų commonly correlated with blood-brain barrier permeability. This makes 2413884-25-8 a candidate for CNS-focused medicinal chemistry programs where penetration into the central nervous system is desired, while still retaining sufficient polar function to maintain solubility [1].

Conformational Adaptation Studies in Flexible Binding Pockets

The presence of 4 rotatable bonds, compared to only 1 in the rigid 3-aryl oxadiazolone analog, provides a measurable increase in conformational degrees of freedom. This feature is particularly valuable for structure-based drug design targeting proteins with large, dynamic binding cavities, allowing researchers to experimentally probe entropic optimization strategies [1].

Synthetic Elaboration via the Aryl Bromide Handle

The 4-bromophenoxy moiety serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. For research groups synthesizing focused libraries, this compound provides a key, differentiated intermediate with both an oxadiazolone bioisostere and a reactive halogen coupling site [2].

Quote Request

Request a Quote for 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.